REACTION_CXSMILES
|
[CH:1]1([N:4]([CH2:20][C:21]2[CH:29]=[C:28]3[C:24]([CH:25]=[CH:26][N:27]3[CH2:30][CH2:31][CH2:32][O:33][CH3:34])=[CH:23][C:22]=2[F:35])[C:5]([C@@H:7]2[O:12][CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)=[O:6])[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+]>ClCCl.[Br-].[Zn+2].[Br-]>[CH:1]1([N:4]([CH2:20][C:21]2[CH:29]=[C:28]3[C:24]([CH:25]=[CH:26][N:27]3[CH2:30][CH2:31][CH2:32][O:33][CH3:34])=[CH:23][C:22]=2[F:35])[C:5]([C@@H:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[O:6])[CH2:2][CH2:3]1.[CH:1]1([NH:4][C:5]([CH:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[O:6])[CH2:3][CH2:2]1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C)CC1=C(C=C2C=CN(C2=C1)CCCOC)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
160 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulted residue was purified with HPLC MS
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C(=O)[C@H]1CNCCO1)CC1=C(C=C2C=CN(C2=C1)CCCOC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |